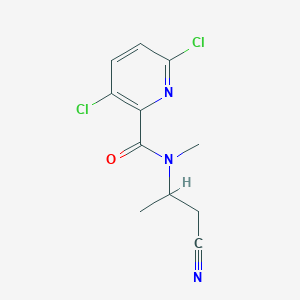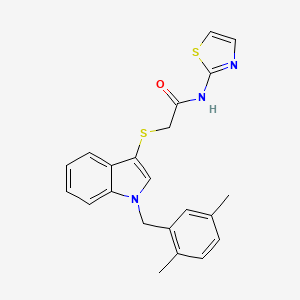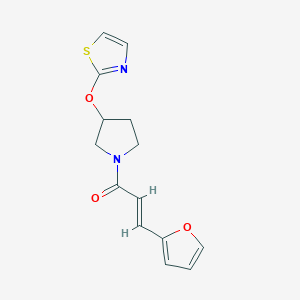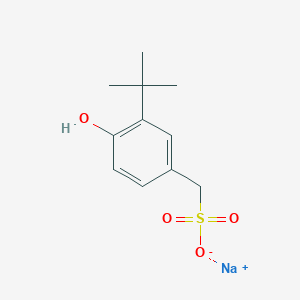![molecular formula C20H16ClFN4 B2645954 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890633-51-9](/img/structure/B2645954.png)
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[1,5-a]pyrimidin-7-amine core, which is substituted at various positions by 2-chlorophenyl, 4-fluorophenyl, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a study mentions that all potent compounds from a series have a ClogP value less than 4 and molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
Research has identified pyrazolo[1,5-a]pyrimidine derivatives as potential antimicrobial and anticancer agents. Compounds similar to 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and shown to exhibit significant in vitro antimicrobial and anticancer activities. Specifically, novel pyrazole derivatives with pyrazolopyrimidine structures have demonstrated higher anticancer activity compared to reference drugs such as doxorubicin, highlighting their potential in cancer therapy (Hafez, Abdel-Rhman B. A. El-Gazzar, Al-Hussain, 2016).
Anti-Mycobacterial Activity
Another application of pyrazolo[1,5-a]pyrimidine derivatives is in the treatment of Mycobacterium tuberculosis (M.tb). Research has demonstrated that these compounds can act as potent inhibitors of mycobacterial ATP synthase. Structure–activity relationship studies of various analogues have identified specific substituents that enhance in vitro M.tb growth inhibition, offering a promising avenue for the development of new anti-tuberculosis drugs (Sutherland et al., 2022).
Antibacterial Agents
Synthesis and evaluation of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones have shown that these compounds possess antibacterial activity. This indicates the potential of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives as antibacterial agents, contributing to the development of new treatments for bacterial infections (Solankee, Patel, 2004).
Anti-Inflammatory and Analgesic Agents
Furthermore, 4(3H)-quinazolinone derivatives, which share a similar heterocyclic core with pyrazolo[1,5-a]pyrimidines, have been synthesized and tested for their anti-inflammatory and analgesic properties. This suggests the potential use of pyrazolo[1,5-a]pyrimidine derivatives in developing new anti-inflammatory and analgesic medications (Farag et al., 2012).
Insecticidal and Antimicrobial Potential
Derivatives of pyrazolo[1,5-a]pyrimidine have also been explored for their insecticidal and antimicrobial potential. These studies highlight the broad spectrum of biological activity that these compounds can exhibit, underscoring their versatility in various scientific research and pharmaceutical applications (Deohate, Palaspagar, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4/c1-12-11-18(24-15-9-7-14(22)8-10-15)26-20(23-12)19(13(2)25-26)16-5-3-4-6-17(16)21/h3-11,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWMTBIXIEELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2645872.png)

![(E)-4-(Dimethylamino)-N-[1H-imidazol-2-yl(phenyl)methyl]-N-methylbut-2-enamide](/img/structure/B2645874.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide](/img/structure/B2645876.png)



![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2645882.png)

![[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine](/img/structure/B2645887.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2645889.png)
![1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea](/img/structure/B2645890.png)
![1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B2645892.png)
